![molecular formula C13H9ClN2O4S B5795358 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

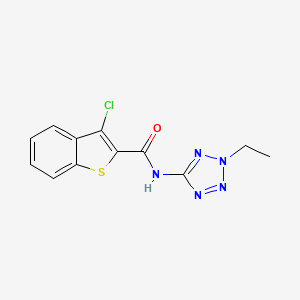

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It belongs to the class of sulfonamide loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. Furosemide has been extensively studied for its pharmacological properties and clinical applications, making it an important subject of scientific research.

作用機序

Furosemide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. This results in increased excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. Furosemide also inhibits the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.

Biochemical and Physiological Effects

Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, especially hypokalemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. Furosemide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can cause ototoxicity, which can result in hearing loss and tinnitus.

実験室実験の利点と制限

Furosemide has several advantages for laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating renal function and electrolyte transport. Furosemide is also readily available and can be administered orally or intravenously. However, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has some limitations for laboratory experiments. It can cause significant changes in electrolyte balance, which can affect the results of experiments. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can be toxic at high doses, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. Another area of research is the investigation of the molecular mechanisms of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid action, which could lead to the development of new drugs that target specific components of the renal tubular system. Additionally, further research is needed to understand the long-term effects of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid use on renal function and electrolyte balance.

合成法

The synthesis of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furoylamine to obtain the furoylamino acid chloride. The final step involves the reaction of the furoylamino acid chloride with thiourea to form the desired product, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid.

科学的研究の応用

Furosemide has been widely studied for its clinical applications in the treatment of edema and hypertension. It has also been investigated for its potential use in the treatment of other medical conditions such as congestive heart failure, pulmonary edema, and renal failure. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has been used as a research tool in various scientific studies to investigate the mechanisms of diuretic action, electrolyte transport, and renal function.

特性

IUPAC Name |

2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4S/c14-9-4-3-7(6-8(9)12(18)19)15-13(21)16-11(17)10-2-1-5-20-10/h1-6H,(H,18,19)(H2,15,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBPLBFUKSJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)

![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)

![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)

![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)

![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)

![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)